Cas no 1240569-11-2 (1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one)

1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
- Ethanone, 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)-
- 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
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- MDL: MFCD15485385
- Inchi: 1S/C11H8FN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2
- InChI Key: QDQBVJOKKHNYEX-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(CN1C=C(C=N1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 249.055
- Monoisotopic Mass: 249.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 80.7
1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422799-1 g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one |
1240569-11-2 | 1g |
€381.80 | 2022-03-02 | ||
abcr | AB422799-1g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one; . |
1240569-11-2 | 1g |
€623.20 | 2024-08-03 | ||
abcr | AB422799-5 g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one |
1240569-11-2 | 5g |
€878.80 | 2022-03-02 | ||
abcr | AB422799-5g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one; . |
1240569-11-2 | 5g |
€1248.00 | 2024-08-03 | ||
abcr | AB422799-10g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one; . |
1240569-11-2 | 10g |
€1588.80 | 2024-08-03 |
1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one Related Literature
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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4. Back matter
Additional information on 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
Chemical Profile of 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 1240569-11-2)
1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound, identified by its Chemical Abstracts Service (CAS) number 1240569-11-2, features a unique combination of a fluorophenyl group and a nitro-substituted pyrazole moiety, which together contribute to its distinct chemical and biological characteristics. This introduction provides an in-depth exploration of the compound’s chemical structure, synthesis, pharmacological relevance, and recent advancements in its application within the pharmaceutical industry.
The molecular framework of 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is characterized by a central ethanone backbone, flanked by two distinct aromatic rings. The presence of a fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. Concurrently, the nitro group attached to the pyrazole ring enhances its electron-deficient nature, making it a valuable scaffold for further derivatization and functionalization. Such structural features are often exploited in drug design to optimize metabolic stability, solubility, and target interaction.
The synthesis of 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one involves multi-step organic transformations that require careful consideration of reaction conditions and intermediates. One common synthetic route begins with the condensation of 4-fluorobenzaldehyde with 4-nitropyrazole under basic conditions to form an intermediate chalcone derivative. Subsequent reduction and functional group manipulation yield the desired product. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to enhance yield and purity, reflecting the evolving methodologies in synthetic organic chemistry.
Pharmacologically, 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one has been investigated for its potential therapeutic applications in several disease models. The fluorine substituent is known to improve binding affinity to biological targets by increasing lipophilicity and metabolic stability, while the nitro-pyrazole moiety exhibits anti-inflammatory and anticancer properties. Recent studies have highlighted its efficacy in inhibiting specific kinases and enzymes implicated in chronic diseases. For instance, preliminary in vitro assays suggest that this compound may interfere with pathways involved in tumor proliferation, making it a promising candidate for further preclinical development.
The integration of computational chemistry and high-throughput screening has accelerated the discovery of novel bioactive molecules like 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one. Molecular docking simulations have been employed to predict binding interactions with biological targets such as protein kinases and transcription factors. These virtual screening approaches complement traditional experimental methods by rapidly identifying lead compounds with high binding affinity and selectivity. Moreover, structure-based drug design strategies leverage crystallographic data of protein-ligand complexes to refine molecular scaffolds for improved pharmacokinetic profiles.
In clinical research, 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is being evaluated in combination therapies to enhance therapeutic outcomes while minimizing side effects. The compound’s ability to modulate multiple signaling pathways makes it an attractive candidate for synergistic treatments against complex diseases such as cancer and neurodegenerative disorders. Preclinical trials have demonstrated its potential to synergize with existing chemotherapeutic agents, leading to reduced toxicity and improved patient responses. Such findings underscore the importance of innovative molecular design in addressing unmet medical needs.
The role of fluoroaromatic compounds in medicinal chemistry cannot be overstated, as their unique electronic properties often translate into superior pharmacological activity. The incorporation of a fluorine atom into aromatic rings can alter hydrogen bonding patterns, hydrophobicity, and metabolic degradation rates, all of which are critical factors in drug development. Similarly, nitro-substituted heterocycles like pyrazole have been extensively studied for their bioactivity across various therapeutic areas. The combination of these motifs in 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one exemplifies how structural diversity can be leveraged to discover novel therapeutics.
Future directions in the study of CAS No. 1240569-11-2 may include exploring its derivatives through medicinal chemistry libraries or employing machine learning algorithms to predict novel bioactivities. Advances in artificial intelligence have enabled rapid de novo drug design by analyzing vast datasets of chemical structures and biological responses. By integrating experimental data with computational predictions, researchers can accelerate the discovery pipeline for compounds like 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-y)ethanone, potentially leading to breakthroughs in personalized medicine.
In summary, CAS No 1240569112 exhibits intriguing chemical properties that make it a valuable asset in pharmaceutical research。 Its structural features, synthetic accessibility,and demonstrated bioactivity position it as a promising candidate for further development。 As our understanding of disease mechanisms evolves, compounds like this will continue to play a pivotal role in shaping next-generation therapeutics。 The intersection of organic synthesis, computational biology,and clinical research underscores the dynamic nature of modern drug discovery, where innovative molecules like this contribute significantly to advancing human health。
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